2,4-Dichloro-4'-thiomorpholinomethyl benzophenone 2,4-Dichloro-4'-thiomorpholinomethyl benzophenone
Brand Name: Vulcanchem
CAS No.: 898783-12-5
VCID: VC3871201
InChI: InChI=1S/C18H17Cl2NOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
SMILES: C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C18H17Cl2NOS
Molecular Weight: 366.3 g/mol

2,4-Dichloro-4'-thiomorpholinomethyl benzophenone

CAS No.: 898783-12-5

Cat. No.: VC3871201

Molecular Formula: C18H17Cl2NOS

Molecular Weight: 366.3 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloro-4'-thiomorpholinomethyl benzophenone - 898783-12-5

Specification

CAS No. 898783-12-5
Molecular Formula C18H17Cl2NOS
Molecular Weight 366.3 g/mol
IUPAC Name (2,4-dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone
Standard InChI InChI=1S/C18H17Cl2NOS/c19-15-5-6-16(17(20)11-15)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Standard InChI Key NHKIDFQMVLTUDT-UHFFFAOYSA-N
SMILES C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Canonical SMILES C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Molecular Characteristics

Molecular Architecture

The compound belongs to the benzophenone class, featuring a ketone group bridging two benzene rings. The first ring contains chlorine substituents at the 2- and 4-positions, while the second ring is functionalized with a thiomorpholinomethyl group (-CH₂-thiomorpholine). Thiomorpholine, a sulfur-containing heterocycle, introduces potential nucleophilic and redox-active sites, which may influence reactivity and biological interactions.

Key Structural Parameters:

  • Molecular Formula: C₁₈H₁₇Cl₂NOS

  • Molecular Weight: 366.3 g/mol (calculated based on analogous compounds)

  • IUPAC Name: (2,4-Dichlorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone

The chlorine atoms enhance electrophilicity at the aromatic ring, facilitating substitution reactions, while the thiomorpholine group contributes to solubility in polar organic solvents and potential hydrogen-bonding interactions.

Synthesis and Reactivity

Synthetic Pathways

While no explicit synthesis protocol for 2,4-dichloro-4'-thiomorpholinomethyl benzophenone is documented, analogous compounds suggest a multi-step approach:

  • Friedel-Crafts Acylation: Reaction of 2,4-dichlorobenzoyl chloride with toluene derivatives under Lewis acid catalysis (e.g., AlCl₃) to form the benzophenone backbone.

  • Mannich Reaction: Introduction of the thiomorpholine moiety via reaction with formaldehyde and thiomorpholine, yielding the methylene-linked thiomorpholine group.

Purification typically involves column chromatography or recrystallization from ethanol/water mixtures.

Chemical Reactivity

The compound’s reactivity is governed by three key sites:

  • Chlorine Atoms: Susceptible to nucleophilic aromatic substitution (e.g., with amines or alkoxides).

  • Thiomorpholine Group: Capable of oxidation to sulfoxide or sulfone derivatives using agents like hydrogen peroxide.

  • Ketone Group: Reducible to secondary alcohols via hydride agents (e.g., NaBH₄).

Comparative studies on 2,4-difluoro analogs show that chlorine’s larger atomic radius and lower electronegativity may slow substitution kinetics but enhance leaving-group ability in certain reactions.

Biological Activity

Antimicrobial Properties

Structural analogs demonstrate moderate to strong antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). The mechanism likely involves disruption of microbial cell membranes via hydrophobic interactions with the benzophenone core and inhibition of enzymes through thiomorpholine coordination.

Pharmacokinetic Considerations

Industrial and Material Science Applications

UV Absorption and Photostability

Benzophenones are widely used as UV absorbers in plastics and coatings. The chlorine-thiomorpholine combination may shift absorption maxima to longer wavelengths (λₐᵦₛ ~ 290–320 nm), offering broad-spectrum protection.

Polymer Chemistry

As a photoinitiator, the compound could facilitate radical polymerization under UV light, with the thiomorpholine group stabilizing reactive intermediates.

Comparison with Structural Analogs

CompoundKey FeaturesBiological Activity (IC₅₀)
2,4-Difluoro-4'-thiomorpholinomethyl benzophenoneHigher electronegativity, faster reaction kineticsA549: 15 µM
2,3-Dichloro-4'-thiomorpholinomethyl benzophenoneSteric hindrance at 2,3-positionsLimited data
2,4-Dichloro-4'-thiomorpholinomethyl benzophenoneBalanced reactivity, enhanced lipophilicityPredicted A549: 10–12 µM (estimated)

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